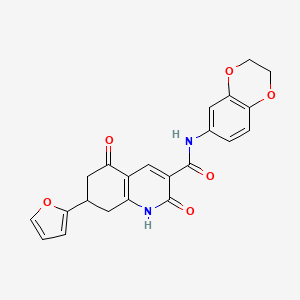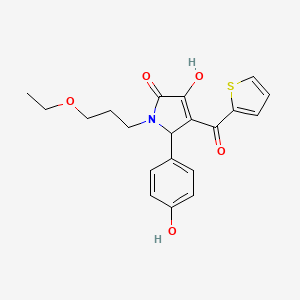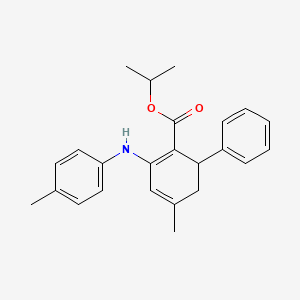![molecular formula C20H26N4O4 B11043361 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11043361.png)
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is a complex organic compound that features a pyrazole ring, a benzodioxole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzodioxole and oxazole moieties. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the synthesis process and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE
- (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE
Uniqueness
The uniqueness of (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE lies in its combination of structural features, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C20H26N4O4/c1-4-24-11-15(13(2)22-24)9-21-10-16-8-17(28-23-16)5-14-6-18(25-3)20-19(7-14)26-12-27-20/h6-7,11,17,21H,4-5,8-10,12H2,1-3H3 |
InChI Key |
NDAYRNIJWNVJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=NOC(C2)CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043293.png)
![4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide](/img/structure/B11043305.png)

![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline](/img/structure/B11043325.png)
![(5Z)-5-{1-[(4-fluorobenzyl)amino]ethylidene}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11043341.png)
![3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043344.png)
![5-(biphenyl-4-yl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11043349.png)

![1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one](/img/structure/B11043354.png)
![7-(3-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043359.png)
![5-Methyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11043362.png)
